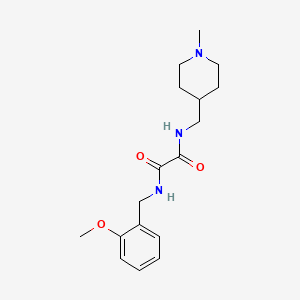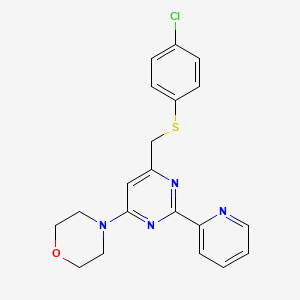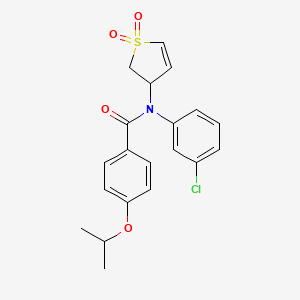
2-((4-fluorophenyl)sulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-fluorophenyl)sulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is also known as FSNTA and has been synthesized using various methods.
Applications De Recherche Scientifique
Cytotoxic Activity Against Cancer Cells : Compounds containing elements of the structure of 2-((4-fluorophenyl)sulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide have shown cytotoxic activity against various cancer cell lines. For instance, a study by Ghorab et al. (2015) found that certain sulfonamide derivatives exhibited potent anticancer activity against breast and colon cancer cell lines.
Anti-HIV Drug Potential : A study conducted by Oftadeh et al. (2013) used density functional theory (DFT) to explore the local reactivity of acetamide derivatives, including those similar to the compound , as potential anti-HIV drugs.
Antimicrobial Properties : The study by Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety, showing promising results as antimicrobial agents.
Anti-Parkinson’s Screening : In research by Gomathy et al. (2012), novel derivatives of acetamide were synthesized and screened for their potential anti-Parkinson's activity, with some compounds showing significant efficacy.
Chemical Reactivity and Interaction Studies : The work of Gültekin et al. (2020) focused on the chemical properties and reactivity of acetamide derivatives, providing insight into their potential interactions with biological molecules.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3S2/c22-17-7-9-18(10-8-17)29(26,27)13-20(25)24-21-23-19(12-28-21)16-6-5-14-3-1-2-4-15(14)11-16/h1-12H,13H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWHSMLGVYWGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorophenyl)sulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-cyclopropyl-2-hydroxypropyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2943923.png)


![3-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenecarbohydrazide](/img/structure/B2943930.png)

![Ethyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate](/img/structure/B2943933.png)





